N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxamide
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Overview
Description
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiadiazole-containing isoindoline derivatives .
- The structure consists of several functional groups: a cyclopentyl ring , a thiadiazole ring , an isoindoline ring , and an amide group .
- The compound’s systematic name reflects its substituents and connectivity, which you’ve provided.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves cyclization reactions.
Reaction Conditions: These can vary based on the specific synthetic method. For example, a of appropriate precursors could be employed.
Industrial Production: While I don’t have specific industrial methods, large-scale production would likely involve efficient and cost-effective routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These depend on the specific reactions. For example, reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stereochemistry, and novel synthetic methods.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Perhaps as a building block for other compounds.
Mechanism of Action
- Unfortunately, I don’t have specific data on this compound’s mechanism. researchers would study its interactions with biological targets (e.g., enzymes, receptors) to understand its effects.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires comparing it to similar compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-27-9-8-23-17(25)13-7-6-12(10-14(13)18(23)26)15(24)20-19-22-21-16(28-19)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,20,22,24) |
InChI Key |
OWBPYAJGUIICHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
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